molecular formula C9H6N4 B3037615 7-Azidoquinoline CAS No. 50400-05-0

7-Azidoquinoline

Cat. No.: B3037615
CAS No.: 50400-05-0
M. Wt: 170.17 g/mol
InChI Key: CYIBYVPXEHIWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azidoquinoline is an organic compound that features an azido group (-N3) attached to a quinoline ring. This compound is notable for its unique chemical properties and its wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

Target of Action

7-Azidoquinoline, like other quinoline derivatives, primarily targets the heme polymerase activity in parasites . This compound binds to the free heme, preventing the parasite from converting it into a less toxic form . The primary targets are therefore the heme molecules within the parasite.

Mode of Action

The interaction of this compound with its targets results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, disrupting the normal functioning of the parasite and leading to its death .

Biochemical Pathways

It is known that the compound interferes with theubiquinone function as an electron carrier in the respiratory chain . This disruption affects the energy production of the parasite, leading to its death .

Pharmacokinetics

Based on the properties of similar quinoline derivatives, it can be inferred that the compound has good bioavailability and is metabolized by enzymes such asCYP 2D6 and MAO-A . These enzymes play a crucial role in the metabolism of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s energy production and the accumulation of toxic heme within the parasite . This leads to the death of the parasite, effectively treating the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can trigger certain reactions in quinoline N-oxide compounds, leading to different products . Therefore, the environment in which the compound is used can significantly affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Azidoquinoline are not fully understood. Quinoline, a closely related compound, is known to interact with various enzymes, proteins, and other biomolecules . For instance, quinoline has demonstrated numerous biological activities such as antimalarial, antibacterial, anti-inflammatory, anti-arrhythmic, anti-anginal, antihypertensive, antituberculosis, anti-depressant, and anti-convulsant . It is plausible that this compound may share some of these interactions due to its structural similarity to quinoline.

Cellular Effects

The cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects These effects are likely mediated through interactions with various cellular processes and pathways

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. Quinoline and its derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may share some of these mechanisms due to its structural similarity to quinoline.

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown. Quinoline and its derivatives are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-chloroquinoline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.

Industrial Production Methods: While specific industrial production methods for 7-azidoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Azidoquinoline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction often catalyzed by copper(I) salts.

    Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: LiAlH4, catalytic hydrogenation.

    Cycloaddition: Copper(I) salts, terminal alkynes.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Reduction: Aminoquinoline derivatives.

    Cycloaddition: Triazole derivatives.

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

7-Azidoquinoline has a broad range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition and other reactions.

    Biology: It is used in the synthesis of bioactive molecules, including potential pharmaceuticals and fluorescent probes for biological imaging.

    Medicine: Research into its derivatives has shown potential for developing new antimalarial and antibacterial agents.

    Industry: It is utilized in the development of advanced materials, such as organic electronics and polymers.

Comparison with Similar Compounds

    8-Azidoquinoline: Another azidoquinoline derivative with similar reactivity but different positional isomerism.

    3-Azidoquinoline: Known for its unique reactivity in cycloaddition reactions.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness: 7-Azidoquinoline stands out due to its specific azido group placement, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in applications requiring precise chemical modifications.

Properties

IUPAC Name

7-azidoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIBYVPXEHIWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N=[N+]=[N-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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